

Physical and chemical properties of Ethyl 4-(chloromethyl)benzoate

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Compound of Interest

Compound Name: Ethyl 4-(Chloromethyl)benzoate

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An In-depth Technical Guide to Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)benzoate is a key bifunctional organic compound utilized extensively as a building block in organic synthesis. Its structure, incorporating both a reactive benzylic chloride and an ethyl ester functional group, makes it a versatile intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, reactivity, and applications, particularly within the pharmaceutical industry.

Core Properties

Ethyl 4-(chloromethyl)benzoate is a colorless to nearly colorless liquid at room temperature. It is crucial to handle this compound with care, adhering to appropriate safety protocols, as it is classified as a corrosive substance that can cause severe skin burns and eye damage.^[1] Proper storage in a cool, dark, and well-ventilated area is recommended to ensure its stability.^[2]

Physical and Chemical Data

The fundamental physical and chemical properties of **Ethyl 4-(chloromethyl)benzoate** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	[1] [3] [4]
Molecular Weight	198.65 g/mol	[1] [3] [4]
CAS Number	1201-90-7	[1] [3] [4]
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	280 °C (lit.)	[1]
Density	~1.2 g/cm ³	[5]
Refractive Index	~1.523	[5]
Solubility	Soluble in common organic solvents (e.g., alcohols, ethyl acetate, chloroform, hexane); slightly soluble in water.	[6]
Purity	Typically >95.0% (GC)	[1]

Spectral Data Summary

Spectroscopic analysis is essential for the verification of the structure and purity of **Ethyl 4-(chloromethyl)benzoate**. The expected spectral characteristics are outlined below.

Spectroscopy	Characteristic Peaks
^1H NMR (CDCl_3)	Expected chemical shifts (δ , ppm): Aromatic protons (d, ~ 7.4 - 8.0 ppm), Chloromethyl protons ($-\text{CH}_2\text{Cl}$, s, ~ 4.6 ppm), Ethyl ester methylene protons ($-\text{OCH}_2\text{CH}_3$, q, ~ 4.4 ppm), Ethyl ester methyl protons ($-\text{OCH}_2\text{CH}_3$, t, ~ 1.4 ppm).
^{13}C NMR (CDCl_3)	Expected chemical shifts (δ , ppm): Carbonyl carbon ($\text{C}=\text{O}$, ~ 166 ppm), Aromatic carbons (~ 128 - 142 ppm), Ethyl ester methylene carbon ($-\text{OCH}_2$, ~ 61 ppm), Chloromethyl carbon ($-\text{CH}_2\text{Cl}$, ~ 45 ppm), Ethyl ester methyl carbon ($-\text{CH}_3$, ~ 14 ppm).
IR Spectroscopy	Characteristic absorption bands (cm^{-1}): Strong $\text{C}=\text{O}$ stretch (ester, ~ 1720 - 1730 cm^{-1}), $\text{C}-\text{O}$ stretch (~ 1100 - 1300 cm^{-1}), $\text{C}-\text{Cl}$ stretch (~ 600 - 800 cm^{-1}), Aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ stretches. [7] [8] [9] [10]
Mass Spectrometry	Expected major fragment ions (m/z): Molecular ion $[\text{M}]^+$, loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) to form a benzoyl cation, and subsequent loss of CO . [11] [12]

Synthesis and Purification

The synthesis of **Ethyl 4-(chloromethyl)benzoate** can be achieved through several routes. A common and effective laboratory-scale method is the esterification of 4-(chloromethyl)benzoic acid with ethanol.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the synthesis of **Ethyl 4-(chloromethyl)benzoate** from 4-(chloromethyl)benzoic acid and ethanol using an acid catalyst.

Materials:

- 4-(chloromethyl)benzoic acid
- Absolute ethanol (excess)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)benzoic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[13\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **Ethyl 4-(chloromethyl)benzoate** can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

- Assemble a vacuum distillation apparatus.
- Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

Column Chromatography:

- Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
- Load the crude product onto the column and elute with the chosen solvent system.
- Collect the fractions containing the pure product, as identified by TLC analysis.
- Combine the pure fractions and remove the solvent under reduced pressure.

Caption: A flowchart illustrating the synthesis and purification process for **Ethyl 4-(chloromethyl)benzoate**.

Chemical Reactivity and Applications

The reactivity of **Ethyl 4-(chloromethyl)benzoate** is dominated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.

Reactivity of the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site. As a primary benzylic halide, it can undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms.^[3]^[14] The choice of pathway is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.^[14]

- **S_N1 Pathway:** In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S_N1 mechanism. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates this pathway.[14][15]
- **S_N2 Pathway:** With a strong nucleophile and a polar aprotic solvent, the S_N2 mechanism is favored. The primary nature of the benzylic carbon minimizes steric hindrance for the backside attack of the nucleophile.[3]

Caption: Reaction diagram showing the S_N1 and S_N2 nucleophilic substitution pathways for **Ethyl 4-(chloromethyl)benzoate**.

Applications in Drug Development

Ethyl 4-(chloromethyl)benzoate is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Its bifunctional nature allows for the introduction of a substituted benzyl moiety into a target molecule. This is particularly useful in the construction of compounds with diverse pharmacological activities.

One notable application is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[17] The structural framework of **Ethyl 4-(chloromethyl)benzoate** serves as a precursor for building the complex heterocyclic systems found in many sartans.[17]

Conclusion

Ethyl 4-(chloromethyl)benzoate is a versatile and reactive intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols for its synthesis and purification, is essential for its effective utilization in research and development. Its ability to undergo controlled nucleophilic substitution reactions makes it a valuable tool for the construction of complex molecules with potential therapeutic applications.

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